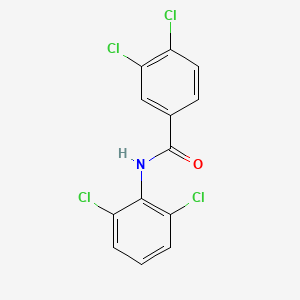

3,4-dichloro-N-(2,6-dichlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-N-(2,6-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl4NO/c14-8-5-4-7(6-11(8)17)13(19)18-12-9(15)2-1-3-10(12)16/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSOXPDHNQMIHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256180 | |

| Record name | 3,4-Dichloro-N-(2,6-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10278-29-2 | |

| Record name | 3,4-Dichloro-N-(2,6-dichlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10278-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-N-(2,6-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4,6'-TETRACHLOROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Approaches for Benzamide (B126) Synthesis

The creation of the amide bond is central to the synthesis of all benzamides. Traditional methods remain highly relevant, while newer condensation reactions offer alternative pathways with distinct advantages.

Amide Bond Formation via Acyl Chlorides and Amines

A cornerstone of amide synthesis is the reaction between an acyl chloride and an amine. chemguide.co.ukcommonorganicchemistry.comlibretexts.org This nucleophilic addition-elimination reaction is a direct and often high-yielding route to N-substituted amides. chemguide.co.ukresearchgate.net For the synthesis of 3,4-dichloro-N-(2,6-dichlorophenyl)benzamide, this involves the reaction of 3,4-dichlorobenzoyl chloride with 2,6-dichloroaniline.

The reaction mechanism begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com This forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, leading to the elimination of a chloride ion. chemguide.co.uk A base, often an excess of the amine reactant or a non-nucleophilic base like triethylamine (B128534), is typically used to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form an ammonium (B1175870) salt with the amine, rendering it non-nucleophilic. chemguide.co.uklibretexts.org

This method is highly versatile and widely employed for creating a variety of substituted benzamides. ipinnovative.comnih.gov For instance, the synthesis of 2,6-dichloro-N-(4-methylphenyl)benzamide was achieved by refluxing 2,6-dichlorobenzoyl chloride with 4-methylbenzenamine in the presence of triethylamine. nih.gov Similarly, reacting 2,6-dichlorobenzoyl chloride with amines like ethylene (B1197577) diamine or isopropyl amine in an ethanolic sodium hydroxide (B78521) solution yields the corresponding N-substituted 2,6-dichlorobenzamides. ipinnovative.com

Table 1: Examples of Benzamide Synthesis via Acyl Chloride and Amine

| Acyl Chloride | Amine | Product | Reference |

| 3,4-dichlorobenzoyl chloride | 2,6-dichloroaniline | This compound | General Method |

| 2,6-dichlorobenzoyl chloride | 4-methylbenzenamine | 2,6-dichloro-N-(4-methylphenyl)benzamide | nih.gov |

| 2,6-dichlorobenzoyl chloride | Ethylene diamine | N-(2-aminoethyl)-2,6-dichlorobenzamide | ipinnovative.com |

| Chloroacetyl chloride | N-(2,6-dichlorophenyl)-aniline | N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine | google.com |

Alternative Condensation Reactions in Benzamide Synthesis

While the acyl chloride route is robust, alternative condensation reactions provide pathways that avoid the need for preparing highly reactive acyl chlorides. Direct condensation of carboxylic acids and amines is a prominent "green" alternative. researchgate.net These reactions typically require a coupling agent or catalyst to activate the carboxylic acid.

Common condensing agents include carbodiimides, phosphonium (B103445) salts (like BOP, PyBOP), and uranium salts (like HATU, HBTU). highfine.com The mechanism generally involves the carboxylic acid reacting with the condensing agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. highfine.com For example, zirconium(IV) chloride supported on diatomite earth has been used as a reusable catalyst for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a rapid and efficient method. researchgate.net

Another approach is the Friedel-Crafts-type carboxamidation of arenes using reagents like cyanoguanidine in the presence of a Brønsted superacid, which directly introduces the amide functionality onto an aromatic ring. nih.gov Acid-catalyzed condensation reactions, such as those between benzamide and glyoxal, can lead to complex dibenzamide structures, demonstrating alternative pathways for forming C-N bonds under specific conditions. researchgate.netmdpi.com

Regioselective Halogenation Strategies for Benzamide Moieties

The introduction of halogen atoms at specific positions on the benzamide scaffold is crucial for modulating the compound's properties. Regioselective halogenation can be achieved through various strategies, often relying on directing groups to control the position of electrophilic attack. rsc.orgrsc.org

Traditional electrophilic aromatic halogenation of N-aryl amides often yields mixtures of ortho- and para-substituted products. nih.gov To achieve higher selectivity, transition metal-catalyzed C-H functionalization has emerged as a powerful tool. rsc.orgnih.gov These methods use a directing group within the molecule to guide a metal catalyst to a specific C-H bond, enabling its selective replacement with a halogen. rsc.org Amide groups themselves can serve as effective directing groups. rsc.org

For example, palladium(II)-catalyzed C-H halogenation has been used to selectively introduce halogens at the ortho position of benzamide derivatives. rsc.orgnih.gov Nickel(II) catalysts with N-halosuccinimides (NXS) as the halogen source have also been employed for the regioselective halogenation of electron-deficient arenes, including benzamides. rsc.orgrsc.org These advanced methods provide precise control over the halogenation pattern, which is difficult to achieve with classical electrophilic substitution. rsc.org

Table 2: Catalytic Systems for Regioselective Halogenation of Benzamides

| Catalyst System | Halogen Source | Position Directed | Reference |

| Palladium(II) / Brønsted acid | N-Bromosuccinimide (NBS) | ortho on aromatic ring | rsc.org |

| Nickel(II) acetate (B1210297) / TfOH | N-Halosuccinimide (NXS) | ortho on aromatic ring | rsc.orgrsc.org |

| Palladium(II) acetate | N-Iodosuccinimide (NIS) | ortho on phenyl side chain | nih.gov |

Advanced Synthetic Routes for Complex Halogenated Benzamide Derivatives

Building upon the fundamental benzamide scaffold, advanced synthetic routes allow for the creation of more complex molecules incorporating additional chemical features, such as heterocyclic rings, through innovative reaction designs.

Introduction of Heterocyclic Systems into the Benzamide Scaffold

Integrating heterocyclic moieties into the benzamide structure can significantly alter its biological and chemical properties. ijpsr.com This can be accomplished either by starting with a heterocyclic amine or carboxylic acid, or by constructing the heterocyclic ring onto a pre-formed benzamide.

One synthetic strategy involves reacting a benzamide derivative containing a suitable functional group with reagents that form a heterocyclic ring. For instance, benzamide-based 5-aminopyrazoles can be synthesized and subsequently used as precursors to create fused heterocyclic systems like pyrazolotriazines. nih.govacs.org The process may involve diazotization of an amino group on the benzamide scaffold followed by coupling with a suitable partner to build the new ring. nih.govacs.org Another approach is the synthesis of halogenated amides that can undergo intramolecular cyclization to form rings like piperidines and pyrrolidines. nih.govnih.gov Patents also describe the reaction of substituted benzoic acids with heterocyclic amines in the presence of a condensing agent like silicon tetrachloride to produce heterocyclic benzamides. google.com

Multi-Component Reactions and Combinatorial Synthesis Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. researchgate.netnih.gov MCRs are particularly valuable in combinatorial chemistry for rapidly generating large libraries of structurally diverse compounds. researchgate.net

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for synthesizing complex amide derivatives. nih.gov The Ugi four-component reaction (U-4CR), for example, combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold. nih.govbeilstein-journals.org This strategy allows for the rapid assembly of complex benzamide-containing molecules by varying the four input components. beilstein-journals.org Such approaches are instrumental in drug discovery for creating diverse molecular scaffolds efficiently. nih.gov

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

The core structure of this compound offers several positions for chemical modification to generate a library of analogs for SAR studies. Key areas of derivatization typically include substitution on both the 3,4-dichlorinated benzoyl ring and the 2,6-dichlorinated phenyl ring, as well as modifications to the amide linker.

Modifications to the Benzoyl Moiety

Research into the derivatization of the benzoyl portion of the molecule has revealed that the nature and position of substituents are critical for biological activity. For instance, in a study on related benzamide derivatives, the substitution pattern on the benzoyl ring was shown to significantly influence the compound's efficacy. While specific SAR data on this compound is limited in publicly available literature, general principles from related dichlorinated benzamides can be inferred.

For example, the synthesis of various N-(2,6-dichlorophenyl)benzamides with different substituents on the benzoyl ring has been reported. These studies, while not always focused on SAR, provide the synthetic pathways to create a diverse set of analogs. The general synthetic route involves the reaction of a substituted benzoyl chloride with 2,6-dichloroaniline.

A representative synthesis of a series of N-(2,6-dichlorophenyl)benzamide analogs with varying substituents on the benzoyl ring is outlined below. The resulting compounds can then be tested for their biological activity to establish a structure-activity relationship.

| Compound ID | Benzoyl Ring Substituent | General Biological Activity Trend |

|---|---|---|

| Analog 1 | 4-Methyl | Activity may be maintained or slightly altered depending on the specific target. |

| Analog 2 | 2-Chloro | The presence of an additional chloro group can influence activity, potentially through altered electronics and steric profile. |

| Analog 3 | 4-Nitro | The strong electron-withdrawing nature of the nitro group can significantly impact biological activity. |

| Analog 4 | Unsubstituted | Serves as a baseline to understand the contribution of the 3,4-dichloro substitution. |

Modifications to the Phenyl Moiety

Systematic modifications of the 2,6-dichlorophenyl ring are also crucial for understanding the SAR. The steric and electronic properties of the substituents on this ring can influence how the molecule interacts with its biological target. Studies on related compounds have shown that even minor changes to the substitution pattern on the aniline-derived ring can lead to significant changes in activity.

For example, replacing the 2,6-dichlorophenyl group with other substituted phenyl rings allows for the exploration of the importance of the chlorine atoms at the ortho positions. The synthesis of such analogs would typically involve the reaction of 3,4-dichlorobenzoyl chloride with a series of substituted anilines.

The following table summarizes a hypothetical series of analogs with modifications to the N-phenyl ring and the potential impact on biological activity based on general principles of medicinal chemistry.

| Compound ID | N-Phenyl Ring Substituent | Expected Impact on Activity |

|---|---|---|

| Analog 5 | 2,6-Dimethylphenyl | Replacing chlorine with methyl groups can alter steric bulk and lipophilicity, potentially affecting target binding. |

| Analog 6 | 4-Chlorophenyl | Moving the chloro substituent to the para position can help determine the importance of ortho substitution for activity. |

| Analog 7 | Phenyl | Removing the chloro substituents provides a baseline for understanding their contribution to the overall activity. |

| Analog 8 | 2,4,6-Trichlorophenyl | Introducing an additional chloro group can enhance certain properties but may also increase non-specific toxicity. |

While comprehensive SAR studies specifically on this compound are not extensively detailed in the available literature, the synthesis of a variety of related dichlorinated benzamides has been accomplished. These synthetic efforts lay the groundwork for future in-depth biological evaluations to fully elucidate the structure-activity relationships of this class of compounds. The general findings from related series of molecules suggest that the dichlorination pattern on both aromatic rings plays a pivotal role in determining the biological profile of these compounds.

Molecular Structure and Conformational Analysis

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and exploring the conformational dynamics of 3,4-dichloro-N-(2,6-dichlorophenyl)benzamide.

NMR spectroscopy is a powerful tool for analyzing the solution-state conformation of N-arylbenzamides. auremn.org.br For compounds like N-formyl-o-toluidine, NMR studies have shown the existence of cis and trans isomers in solution due to the restricted rotation around the C-N amide bond. nih.gov The signals for protons and carbons of each isomer can be distinctly identified and assigned using 2D NMR experiments such as COSY, HMQC, and HMBC. nih.govmdpi.com

In the case of substituted N-aryl amides, the chemical shifts of aromatic protons and carbons can be calculated by considering the incremental shifts from the substituent groups. znaturforsch.com These calculations often show good agreement with observed chemical shifts, indicating that the principle of additivity for substituent effects is largely valid for these systems. znaturforsch.com For this compound, the distinct electronic environments of the protons and carbons in both the 3,4-dichlorobenzoyl and the 2,6-dichlorophenyl rings would result in a complex but interpretable NMR spectrum, allowing for full structural assignment.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted N-Aryl Amides Note: This table is illustrative of typical data obtained for this class of compounds. Specific data for this compound is not publicly available.

| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| N-formyl-o-toluidine (cis isomer) | 9.84 (N-H), 8.57 (CHO) | Signals for all carbons are distinct from the trans isomer. nih.gov |

| N-formyl-o-toluidine (trans isomer) | 10.01 (N-H), 8.66 (CHO) | Signals appear at a lower field compared to the cis isomer. nih.gov |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. The electron impact mass spectra of related dianilides show that a dominant fragmentation pathway involves the cleavage of the C-N amide bond. nih.gov This initial cleavage can be followed by further fragmentation, such as the loss of a CONRPhR' group or the loss of CO. nih.govmiamioh.edu

For this compound (C₁₃H₇Cl₄NO), the predicted monoisotopic mass is 332.92816 Da. uni.lu Analysis of its fragmentation would likely reveal characteristic peaks corresponding to the loss of chlorine atoms and cleavage at the amide bond, resulting in ions representing the 3,4-dichlorobenzoyl and 2,6-dichloroanilino moieties.

Table 2: Predicted Mass Spectrometry Adducts for this compound Data based on predicted values. uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 333.93544 |

| [M+Na]⁺ | 355.91738 |

| [M-H]⁻ | 331.92088 |

| [M]⁺ | 332.92761 |

X-ray Crystallography of Halogenated N-Arylbenzamides

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. dcu.ie

The conformation of N-arylbenzamides is largely defined by the dihedral angles between the two aromatic rings and the plane of the central amide group. In many halogenated N-arylbenzamides, the two aromatic rings are significantly twisted relative to each other. For instance, in N-(2,6-dichlorophenyl)benzamide, the dihedral angle between the benzoyl and aniline (B41778) rings is reported as 56.8(1)° in one molecule of the asymmetric unit and 59.1(1)° in the second. nih.govresearchgate.net In a related compound, N-(2,6-dichlorophenyl)-4-methylbenzamide, the two rings are nearly orthogonal, with a dihedral angle of 79.7(1)°. researchgate.netnih.gov

Table 4: Dihedral Angles in Related Halogenated N-Arylbenzamides

| Compound | Dihedral Angle Between Aromatic Rings (°) | Dihedral Angle Between Amide Group and Benzoyl Ring (°) | Reference |

| N-(2,6-dichlorophenyl)benzamide (Molecule 1) | 56.8 (1) | 30.8 (1) | nih.govresearchgate.net |

| N-(2,6-dichlorophenyl)benzamide (Molecule 2) | 59.1 (1) | 35.1 (2) | nih.govresearchgate.net |

| N-(2,6-dichlorophenyl)-3-methylbenzamide | 70.9 (1) | 26.6 (2) | nih.gov |

| N-(2,6-dichlorophenyl)-4-methylbenzamide | 79.7 (1) | Nearly coplanar | researchgate.netnih.gov |

| 2-chloro-N-(2,6-dichlorophenyl)benzamide | 8.1 (2) | 59.8 (1) | nih.gov |

Intermolecular Hydrogen Bonding Networks and Crystal Packing

In the crystal lattice, molecules of halogenated N-arylbenzamides are organized through specific intermolecular interactions. A predominant interaction is the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov

Influence of Halogen Substituents on Overall Molecular Geometry

Steric repulsion between the ortho-chlorine atoms and the amide group, particularly the carbonyl oxygen, forces the aniline ring to twist significantly out of the plane of the amide bridge. nih.govmostwiedzy.pl Consequently, the two aromatic rings are not coplanar. X-ray crystallographic studies on structurally similar compounds provide quantitative insight into this twisted geometry. For instance, in N-(2,6-dichlorophenyl)benzamide, the dihedral angle between the two benzene (B151609) rings is reported to be 56.8 (1)° and 59.1 (1)° for the two molecules in the asymmetric unit. researchgate.net Similarly, for N-(2,6-dichlorophenyl)-4-methylbenzamide, this dihedral angle is 79.7 (1)°. researchgate.net In 2,6-dichloro-N-(4-chlorophenyl)benzamide, the angle is 63.2 (2)°. nih.govresearchgate.net These large dihedral angles are a direct consequence of the steric pressure exerted by the ortho-substituents. mostwiedzy.pl

The central amide group itself is also twisted relative to the benzoyl ring. In N-(2,6-dichlorophenyl)benzamide, the amide group forms a dihedral angle of 30.8 (1)° and 35.1 (2)° with the benzoyl ring. researchgate.net This indicates that even the rotation around the C(carbonyl)-C(aryl) bond is restricted.

| Compound | Dihedral Angle Between Aromatic Rings (°) | Dihedral Angle Between Amide Group and Benzoyl Ring (°) | Reference |

|---|---|---|---|

| N-(2,6-dichlorophenyl)benzamide (Molecule 1) | 56.8 (1) | 30.8 (1) | researchgate.net |

| N-(2,6-dichlorophenyl)benzamide (Molecule 2) | 59.1 (1) | 35.1 (2) | researchgate.net |

| N-(2,6-dichlorophenyl)-4-methylbenzamide | 79.7 (1) | - | researchgate.net |

| 2,6-dichloro-N-(4-chlorophenyl)benzamide | 63.2 (2) | - | nih.govresearchgate.net |

| N-(2,6-dichlorophenyl)-3-methylbenzamide | 70.9 (1) | 26.6 (2) | nih.gov |

Structure Activity Relationship Sar Investigations

Impact of Halogenation Pattern on Molecular Recognition

The substitution of hydrogen with halogen atoms on the aromatic rings of benzamides profoundly alters the molecule's physicochemical properties, including its size, lipophilicity, electronic distribution, and conformation. Halogens, particularly chlorine, can induce significant conformational distortions in the molecular core, which in turn dictates the molecule's ability to be recognized by a biological target. beilstein-journals.org A crucial aspect of this recognition is the three-dimensional shape of the molecule, largely defined by the dihedral angles between the benzoyl and N-phenyl rings. This orientation is heavily influenced by the specific pattern of halogen substitution. nih.govnottingham.ac.uk

Effects of Chlorine Positions on the Benzoyl Ring

The 3,4-dichloro substitution on the benzoyl ring of the title compound establishes a distinct electronic and steric profile. The specific placement of these chlorine atoms influences the molecule's interaction with target proteins. SAR studies on different classes of benzamides have revealed that the substitution pattern on this ring is critical for biological activity.

For instance, in a series of N-[(thiophen-3-yl)methyl]benzamides investigated as influenza virus fusion inhibitors, potent antiviral activity was contingent on the presence of two electron-withdrawing groups at the meta-positions (i.e., 3,5-substitution) of the benzoyl ring. acs.orgacs.org This suggests that a 3,5-dichloro pattern can be optimal for certain targets, contrasting with the 3,4-pattern of the primary compound of interest.

Furthermore, substitution at the ortho-position (C2 or C6) introduces significant steric effects that directly impact the conformation of the adjacent amide linker. In the crystal structure of 2-chloro-N-(2,6-dichlorophenyl)benzamide, the amide group is twisted out of the plane of the benzoyl ring by a dihedral angle of 59.8°. nih.gov This steric hindrance prevents a planar arrangement, which can be a key factor in orienting the molecule correctly within a binding site. Conversely, in other chemotypes, such as certain benzoyl-phenyl-isoxazoles, a 2,6-difluoro substitution on the benzoyl moiety was found to be detrimental to activity, highlighting the target-specific nature of these structural requirements. researchgate.net

| Substitution Pattern | Observed Effect/Structural Feature | Compound Class Example | Reference |

|---|---|---|---|

| 3,4-Dichloro | Base pattern for the title compound. | N-(dichlorophenyl)benzamides | - |

| 3,5-Dichloro | Required for potent antiviral activity. | N-[(thiophen-3-yl)methyl]benzamides | acs.orgacs.org |

| 2-Chloro | Induces a significant twist (59.8°) between the amide group and the benzoyl ring. | 2-chloro-N-(2,6-dichlorophenyl)benzamide | nih.gov |

| 2,6-Difluoro | Detrimental to activity against chitin (B13524) synthesis. | 5-(benzoylamino)-3-phenylisoxazoles | researchgate.net |

Effects of Chlorine Positions on the N-(Dichlorophenyl) Moiety

The 2,6-dichloro substitution on the N-phenyl ring is a powerful conformational constraint. The steric bulk of the two ortho-chlorine atoms forces this ring to rotate significantly out of the plane of the amide bond, fixing the molecule in a specific, non-planar conformation. This rigidified three-dimensional structure is often a crucial feature for high-affinity binding to a specific protein target, as it reduces the entropic penalty upon binding.

| Compound | N-Phenyl Substitution | Dihedral Angle Between Aromatic Rings | Reference |

|---|---|---|---|

| 2-chloro-N-(2,6-dichlorophenyl)benzamide | 2,6-Dichloro | 8.1° | nih.gov |

| 2,6-dichloro-N-(4-chlorophenyl)benzamide | 4-Chloro | 63.2° | nottingham.ac.uk |

Influence of N-Substituent and Ring Substitutions on Biological Interactions

While halogenation is a key modulator, other substitutions on both the N-substituent and the aromatic rings also govern biological interactions. The identity of the entire N-substituent group is often a primary determinant of the compound's biological target class. For example, replacing the N-(2,6-dichlorophenyl) moiety with an N-[(2-pyrrolidinyl)methyl] group yields compounds with activity as dopamine (B1211576) D-2 receptor antagonists. nih.gov

Further substitutions on the benzoyl ring can introduce new interactions or alter the molecule's properties. In a series of substituted benzamides, the introduction of a hydroxyl group at the 6-position of the benzoyl ring was found to increase the apparent lipophilicity. nih.gov This counterintuitive effect was explained by the formation of a stable intramolecular hydrogen bond between the 6-hydroxy group and the amide carbonyl oxygen, which masks the polarity of both groups. nih.gov In contrast, a 6-methoxy group at the same position decreased lipophilicity, demonstrating the subtle electronic and conformational effects that drive a molecule's properties. nih.gov Generally, the presence of electron-withdrawing groups on the aromatic rings is considered favorable for the activity of many bioactive compounds. nih.gov

Elucidation of Pharmacophoric Requirements for Specific Target Engagement

Based on SAR investigations, a general pharmacophore model for dichlorinated benzamide (B126) analogues can be proposed. This model consists of three essential components:

A Dichloro-Substituted Benzoyl Moiety : This "left-hand" ring serves as a crucial recognition element. The specific 3,4- or 3,5-dichloro pattern provides defined hydrophobic and electronic properties necessary for binding, often through π-π stacking or hydrophobic interactions with the target protein. nih.gov

An Amide Linker : The central -CONH- group acts as a rigid scaffold. The nitrogen-bound hydrogen (N-H) and the carbonyl oxygen (C=O) are critical hydrogen bond donors and acceptors, respectively, forming key interactions that anchor the molecule in the binding site. nottingham.ac.ukscience.gov Its conformation is typically trans, and its orientation is dictated by adjacent substituents. nih.gov

A Dichloro-Substituted N-Phenyl Moiety : This "right-hand" ring, particularly with the 2,6-dichloro pattern, acts as a conformational lock, forcing the molecule into a rigid, twisted shape. nih.govnottingham.ac.uk This pre-organized conformation is often essential for fitting into a well-defined binding pocket and achieving high-affinity engagement.

The precise combination of these features—the specific chlorination pattern, the hydrogen-bonding capacity of the linker, and the sterically enforced three-dimensional shape—defines the pharmacophore required for potent and selective interaction with a given biological target.

Comparative SAR Studies Across Diverse Benzamide Chemotypes

The versatility of the benzamide core is evident when comparing SAR studies across different families of biologically active agents. While the fundamental scaffold is retained, the substitution patterns are tailored to meet the specific demands of each target.

FtsZ Inhibitors : In the development of antibacterial agents targeting the FtsZ protein, benzodioxane-benzamides have emerged as a promising class. Here, the benzamide pharmacophore is linked to larger ring systems, indicating that the core benzamide provides essential binding interactions while the appended moieties modulate potency and pharmacokinetic properties. nih.gov

Kinase Inhibitors : The 2,6-dichlorobenzamide (B151250) motif is a key component of GDC-046, a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). medchemexpress.com This demonstrates the utility of the conformationally restricted 2,6-dichloro substitution pattern in the design of modern kinase inhibitors.

Antiviral Agents : As previously noted, N-[(thiophen-3-yl)methyl]benzamides require a 3,5-disubstitution of electron-withdrawing groups on the benzoyl ring for activity against the influenza virus. acs.orgacs.org This contrasts with the patterns seen in other classes, underscoring the target-dependent nature of the SAR.

Protease Inhibitors : In the design of inhibitors for the SARS-CoV protease, the benzamide moiety was also explored. Studies showed that bioisosteric replacement of the N-phenyl ring with a thiophene (B33073) ring was well-tolerated, demonstrating some flexibility in the composition of the "right-hand" side of the pharmacophore for this particular target. nih.gov

These comparative studies confirm that while the benzamide unit is a privileged scaffold in medicinal chemistry, its biological activity is not generic. The specific decoration of the aromatic rings with substituents, particularly halogens, is a highly refined process that tunes the molecule for selective and potent engagement with its intended biological partner.

| Chemotype Family | Key SAR Features | Biological Target Example | Reference |

|---|---|---|---|

| N-(Dichlorophenyl)benzamides | 3,4-dichloro (benzoyl) and 2,6-dichloro (N-phenyl) patterns define conformation. | (Varies) | - |

| Benzodioxane-benzamides | Benzamide core linked to a benzodioxane moiety via a linker. | FtsZ (Antibacterial) | nih.gov |

| N-[(Thiophen-3-yl)methyl]benzamides | Requires 3,5-electron-withdrawing groups on the benzoyl ring. | Influenza Hemagglutinin (Antiviral) | acs.orgacs.org |

| 2,6-Dichlorobenzamides | The 2,6-dichloro benzamide core is a key element. | TYK2 (Kinase Inhibitor) | medchemexpress.com |

| N-Arylbenzamides | Bioisosteric replacement of N-phenyl with thiophene is tolerated. | SARS-CoV Protease (Antiviral) | nih.gov |

Molecular Mechanisms of Interaction and Biological Target Engagement

Investigations into Enzyme Modulation and Inhibition

Following a thorough review of available scientific literature, no specific studies or data were identified that investigate the inhibitory effects of 3,4-dichloro-N-(2,6-dichlorophenyl)benzamide on enzymes involved in metabolic pathways.

There is currently no available research detailing the modulation of protein kinases, including Bone Morphogenetic Protein Receptor Type 2 (BMPR2), by this compound. Scientific investigations have yet to report on the potential for this specific compound to interact with or modulate the activity of this class of enzymes.

No published research was found that examines the inhibitory activity of this compound against hydrolase enzymes such as acetylcholinesterase or human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases).

Specific data on the interaction between this compound and either DNA gyrase or Dihydrofolate Reductase (DHFR) is not present in the current body of scientific literature. Research on related compounds or general screening studies has not yielded specific findings for this molecule.

While studies on structurally similar compounds have suggested that derivatives containing a 3,4-dichlorophenyl substituent may exhibit potent inhibition of Monoamine Oxidase B (MAO-B), no specific research has been published that confirms or quantifies the selective inhibitory activity of this compound against this enzyme. researchgate.net

A review of the available scientific and patent literature did not yield any specific information regarding the inhibition of the coagulation protease Factor Xa by this compound.

Studies on Receptor Binding and Ligand-Receptor Interactions

Based on a comprehensive review of available scientific literature, no published studies were found that specifically investigate the receptor binding profile of this compound for the targets outlined below.

Binding Affinity to Sigma Receptors

There is no available data from in vitro binding assays or computational modeling studies that characterizes the affinity (e.g., Ki or IC50 values) of this compound for either the sigma-1 (σ1) or sigma-2 (σ2) receptor subtypes.

Mu-Opioid Receptor Agonism and Selectivity

No research could be located that examines the activity of this compound at the mu-opioid receptor. Consequently, information regarding its potential agonism, potency (e.g., EC50), efficacy, or selectivity over other opioid receptors (such as delta or kappa) is not available.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Scientific investigation into the modulatory effects of this compound on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) has not been reported in the accessible literature. There are no studies detailing its capacity to act as an agonist or antagonist of this nuclear receptor.

Modulation of Metabotropic Glutamate (B1630785) Receptors (mGlu)

There is no scientific evidence or published research to suggest that this compound interacts with any of the metabotropic glutamate receptors (mGluRs). Data on its potential activity as a positive or negative allosteric modulator or an orthosteric ligand for any mGluR subtype is currently absent from the scientific record.

Cellular Pathway Modulation in In Vitro Models

The effect of this compound on cellular pathways, specifically in the context of apoptosis, has not been documented in publicly available research.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of a molecule. Such studies on analogous dichlorobenzanilide compounds would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

From this optimized structure, a variety of electronic properties can be calculated. These include the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electrostatic potential on the molecule's surface, identifying sites that are prone to electrophilic or nucleophilic attack, which is vital for understanding potential intermolecular interactions.

While specific DFT data for 3,4-dichloro-N-(2,6-dichlorophenyl)benzamide is not available, studies on structurally similar compounds, such as other N-phenylbenzamide derivatives, have utilized these methods to understand how different substituents affect the electronic properties and reactivity of the core structure.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

For this compound, molecular docking simulations would be performed against various protein targets to predict its binding mode. The simulation would place the molecule in the binding site of a protein in numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy pose being the most likely binding mode.

The analysis of the best-docked pose would reveal key interactions, or "hotspots," between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the amide group of the compound could act as a hydrogen bond donor or acceptor, while the dichlorinated phenyl rings would likely engage in hydrophobic and halogen bonding interactions.

Following the prediction of the binding mode, an energetic analysis is conducted to quantify the strength of the ligand-receptor interaction. This involves calculating the binding free energy, which is a more accurate measure of binding affinity than the initial docking score. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed for this purpose. This analysis breaks down the total binding energy into its constituent parts, such as electrostatic and van der Waals energies, providing a detailed understanding of the forces driving the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. To build a 3D-QSAR model for a series of compounds including this compound, a set of structurally related molecules with known biological activities would be required. The molecules are aligned based on a common scaffold, and their steric and electrostatic fields are calculated at various grid points in 3D space.

Once the molecular fields are calculated, statistical methods like Partial Least Squares (PLS) are used to correlate the variations in these fields with the observed biological activities. The resulting QSAR model is then validated to ensure its predictive power. A robust model can be used to predict the activity of new, untested compounds and to generate contour maps. These maps visualize the regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity, thereby guiding the design of more potent analogs.

While the application of these computational methods to this compound holds great promise for understanding its chemical and biological properties, the absence of specific published research limits a detailed discussion at this time. Future computational studies on this compound would be invaluable in filling this knowledge gap.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the conformational landscapes and binding dynamics of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its dynamic behavior. Such simulations would provide insights into the flexibility of the molecule, the rotational barriers of its chemical bonds, and the preferred spatial arrangements of its atoms, which are crucial for its interaction with biological targets.

The conformational landscape of a molecule refers to the collection of all its possible three-dimensional structures and their relative energies. For a molecule like this compound, key conformational features would include the dihedral angles between the two phenyl rings and the amide plane. X-ray crystallography studies on similar N-(dichlorophenyl)benzamide compounds have shown that the conformation of the H-N-C=O unit is typically trans. nih.govnih.gov The relative orientation of the benzoyl and aniline (B41778) rings is influenced by the substitution pattern. For instance, in N-(2,4-dichlorophenyl)benzamide, the two rings are nearly coplanar, whereas in N-(2,6-dichlorophenyl)benzamide, they are almost orthogonal to each other. nih.gov

An MD simulation of this compound would typically involve the following steps:

System Setup: A three-dimensional model of the molecule is placed in a simulation box, often filled with a solvent (e.g., water) to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This governs the interactions between atoms.

Simulation Run: The classical equations of motion are solved iteratively for each atom, allowing the molecule's conformation to evolve over a set period.

By analyzing the simulation trajectory, researchers can construct a free energy landscape, which maps the conformational states of the molecule and the energy barriers between them. This landscape provides a detailed picture of the molecule's flexibility and the probability of it adopting conformations that are suitable for binding to a biological target. Furthermore, if the structure of a target protein is known, MD simulations can be used to model the binding process, revealing the key interactions and dynamic changes that occur upon complex formation. These simulations can elucidate the stability of the ligand-protein complex and provide insights into the binding affinity. mdpi.com

Virtual Screening Approaches for Novel Analogs and Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening can be employed in two primary ways: to discover novel analogs with improved properties or to identify new potential biological targets for this compound.

Discovering Novel Analogs:

Structure-based and ligand-based virtual screening are two common approaches.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target for this compound is known, SBVS (often using molecular docking) can be used to screen compound libraries for molecules that fit into the target's binding site. This method predicts the binding mode and affinity of the candidate molecules.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be used. These approaches utilize the knowledge of active molecules like this compound to find other compounds with similar properties. This can involve searching for molecules with similar 2D chemical structures or 3D shapes and pharmacophores (the spatial arrangement of essential features for biological activity). For example, a pharmacophore model could be generated based on the key features of the benzamide (B126) scaffold and its substituents, and this model would then be used to screen databases for novel compounds that match the pharmacophore. jst.go.jp

Identifying Novel Targets (Target Fishing or Reverse Screening):

Virtual screening can also be used in reverse to identify potential biological targets for a given molecule. This "target fishing" or "reverse screening" approach is valuable for understanding a compound's mechanism of action or for identifying new therapeutic applications (drug repositioning). frontiersin.orgfrontiersin.org

Reverse Docking: In this approach, this compound would be docked against a large collection of 3D protein structures representing the druggable proteome. The proteins to which the molecule is predicted to bind with high affinity are then considered potential targets.

Pharmacophore-Based and Shape-Based Screening: Similar to LBVS for finding analogs, these methods can be used to screen a database of protein binding sites for those that are complementary to the pharmacophore or shape of this compound.

Advanced Analytical Methodologies for Research Applications

Development of Analytical Methods for Compound Detection and Quantification in Research Matrices

The detection and quantification of "3,4-dichloro-N-(2,6-dichlorophenyl)benzamide" in diverse research samples, such as biological fluids, tissues, and environmental extracts, necessitate the development of highly selective and sensitive analytical methods. Given the compound's chemical structure, featuring multiple chlorine atoms and aromatic rings, techniques that combine chromatographic separation with mass spectrometric or spectrophotometric detection are most suitable.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace-level quantification of "this compound" in complex matrices. The high selectivity of MS/MS, particularly in multiple reaction monitoring (MRM) mode, minimizes interference from matrix components, ensuring accurate and precise measurements.

Methodological Approach:

A typical LC-MS/MS method for a chlorinated aromatic compound like "this compound" would involve solid-phase extraction (SPE) for sample cleanup and pre-concentration. The chromatographic separation is commonly achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile or methanol and water, often with additives like formic acid or ammonium (B1175870) formate to enhance ionization.

Electrospray ionization (ESI) in negative ion mode is often effective for halogenated compounds. The mass spectrometer would be operated in MRM mode, monitoring specific precursor-to-product ion transitions to ensure specificity and sensitivity. For instance, a method for the related compound 2,6-dichlorobenzamide (B151250) (BAM) and its degradation products utilized SPE followed by LC-MS/MS with ESI. nih.gov The limit of detection for BAM in groundwater was reported to be 0.010 µg/L. nih.gov While specific transitions for "this compound" would need to be determined experimentally, a hypothetical set of parameters is presented in the table below.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 10 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transition (Hypothetical) | Precursor Ion (m/z) -> Product Ion (m/z) |

| Collision Energy (Hypothetical) | To be optimized |

| Dwell Time | 100 ms |

Note: The mass spectrometry parameters are hypothetical and would require experimental optimization for the specific compound.

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) offers a robust and widely accessible alternative for the quantification of "this compound," particularly at higher concentrations.

Methodological Approach:

Similar to LC-MS, HPLC methods for chlorinated aromatic compounds typically employ a reversed-phase C18 or C8 column. nih.gov The mobile phase often consists of a mixture of methanol or acetonitrile and water. nih.gov A study on the HPLC analysis of pentachloronitrobenzene (PCNB) and hexachlorobenzene (HCB) utilized a mobile phase of methanol and water (96:4, v/v) with UV detection at 300 nm. nih.gov For "this compound," the optimal wavelength for detection would need to be determined by acquiring its UV-Vis absorption spectrum. Due to its aromatic nature, a wavelength in the range of 220-280 nm is expected to provide good sensitivity.

A developed HPLC-FLD/DAD method for the analysis of various aromatic pollutants, including monochlorobenzene and dichlorobenzenes, highlights the utility of these detectors. rsc.orgwur.nl The limit of detection for 1,2-dichlorobenzene and 1,4-dichlorobenzene using a DAD detector was 290 µg/L. rsc.orgwur.nl

Table 2: Representative HPLC-DAD Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | Diode-Array Detector (DAD) at an optimized wavelength |

| Column Temperature | 30 °C |

Metabolite Identification and Profiling in Preclinical Biological Systems

Understanding the metabolic fate of "this compound" is essential in preclinical research. In vitro metabolism studies using liver microsomes or hepatocytes from different species (e.g., rat, rabbit, human) are commonly employed to identify potential metabolites. nih.gov These studies help to elucidate the metabolic pathways, which can include both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

For chlorinated aromatic compounds, common metabolic transformations include hydroxylation of the aromatic rings and hydrolysis of amide bonds. nih.gov For instance, the in vitro metabolism of the structurally related nephrotoxicant N-(3,5-dichlorophenyl)succinimide (NDPS) in rat liver homogenates showed that it undergoes non-enzymatic hydrolysis to N-(3,5-dichlorophenyl)succinamic acid. nih.gov In the presence of NADPH, oxidative metabolites such as N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid were also formed, indicating the involvement of cytochrome P450 enzymes. nih.gov In rabbit liver homogenates, amidase-mediated hydrolysis of NDPS to 3,5-dichloroaniline and succinic acid was observed. nih.gov

Based on these findings for a similar compound, potential metabolic pathways for "this compound" could include:

Hydroxylation: Introduction of one or more hydroxyl groups onto either of the dichlorophenyl rings.

Amide Bond Hydrolysis: Cleavage of the amide bond to yield 3,4-dichlorobenzoic acid and 2,6-dichloroaniline.

The identification of these metabolites is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, which allows for the determination of the elemental composition of the metabolites from their accurate mass measurements.

Table 3: Potential Metabolites of this compound in Preclinical Models

| Metabolic Reaction | Potential Metabolite |

| Aromatic Hydroxylation | Monohydroxylated this compound |

| Amide Hydrolysis | 3,4-Dichlorobenzoic acid |

| Amide Hydrolysis | 2,6-Dichloroaniline |

Application of Advanced Spectroscopic Techniques in Complex Biological Systems (e.g., Protein-Ligand Binding Assays)

The interaction of "this compound" with proteins is a key area of investigation in understanding its mechanism of action and pharmacokinetic properties. Advanced spectroscopic techniques such as fluorescence spectroscopy and circular dichroism are invaluable for studying these protein-ligand interactions. scienceopen.comanu.edu.au These methods can provide information on binding affinities, binding sites, and conformational changes in the protein upon ligand binding.

Fluorescence Spectroscopy: This technique is highly sensitive to the local environment of intrinsic protein fluorophores, primarily tryptophan and tyrosine residues. nih.gov The binding of a ligand like "this compound" to a protein can cause a change in the fluorescence intensity (quenching or enhancement) and a shift in the emission maximum of the protein's intrinsic fluorescence. scienceopen.com By titrating the protein with increasing concentrations of the compound, the binding constant (K_a) and the number of binding sites (n) can be determined using the Stern-Volmer and Scatchard equations. scienceopen.com Studies on the interaction of other halogenated aromatic compounds with proteins like human serum albumin (HSA) have demonstrated the utility of this approach. For example, the binding of tetrabromobisphenol A (TBBPA) and tetrachlorobisphenol A (TCBPA) to HSA was investigated using fluorescence spectroscopy, revealing strong binding affinities. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for monitoring changes in the secondary and tertiary structure of proteins upon ligand binding. anu.edu.auspringernature.com The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure (α-helix, β-sheet content), while the near-UV CD spectrum (250-350 nm) is sensitive to the tertiary structure and the environment of aromatic amino acid residues. springernature.comresearchgate.net Changes in the CD spectrum of a protein in the presence of "this compound" can indicate that the binding of the compound induces conformational changes in the protein. anu.edu.au

Table 4: Application of Spectroscopic Techniques in Protein-Ligand Binding Studies

| Technique | Information Obtained | Example Application |

| Fluorescence Spectroscopy | Binding constant (K_a), number of binding sites (n), quenching mechanism (static or dynamic) | Titration of human serum albumin with the compound to determine binding affinity. nih.gov |

| Circular Dichroism (CD) | Changes in protein secondary and tertiary structure upon ligand binding | Analysis of the far-UV CD spectrum of a target protein in the presence and absence of the compound to detect conformational changes. researchgate.net |

Future Research Directions and Unexplored Avenues

Design and Synthesis of Next-Generation Benzamide (B126) Chemical Probes

The structural backbone of 3,4-dichloro-N-(2,6-dichlorophenyl)benzamide offers a versatile platform for the creation of next-generation chemical probes. Future synthetic efforts will likely focus on systematic modifications of the dichlorinated phenyl rings to modulate the compound's physicochemical properties, such as lipophilicity and aqueous solubility, which are crucial for its utility in biological systems.

The synthesis of such derivatives generally involves the reaction of a substituted benzoyl chloride with a corresponding aniline (B41778). nih.govresearchgate.net For instance, the reaction of 2,6-dichlorobenzoyl chloride with various anilines in a suitable solvent like tetrahydrofuran (B95107) with a base such as triethylamine (B128534) is a common method for creating N-substituted dichlorobenzamides. nih.gov Another approach involves reacting 3,5-dichlorobenzoyl chloride with arylamine compounds in a solvent like N,N'-dimethylformamide. researchgate.net These established synthetic routes can be adapted to produce a diverse library of analogs of this compound.

Key synthetic strategies for generating diversity could include:

Varying Substitution Patterns: Introducing different halogens (F, Br, I) or moving the existing chlorine atoms to other positions on either phenyl ring to probe electronic and steric effects.

Adding Functional Groups: Incorporating functional groups such as methyl, methoxy, or nitro groups to alter receptor binding affinity and metabolic stability. nih.govnih.govnih.gov

Bioisosteric Replacement: Replacing the phenyl rings with other aromatic or heteroaromatic systems to explore novel chemical space and potentially discover compounds with entirely new biological activities.

These new chemical probes would be instrumental in dissecting complex biological pathways and validating novel drug targets.

| Modification Strategy | Example Starting Materials | Potential Property Change | Relevant Synthesis Method |

| Halogen Variation | 3,4-dibromobenzoyl chloride, 2,6-difluoroaniline | Altered binding affinity, membrane permeability | Amide coupling via acid chloride nih.govresearchgate.net |

| Functional Group Addition | 3,4-dichloro-5-nitrobenzoyl chloride, 2,6-dichloro-4-methylaniline | Modified solubility, metabolic stability, hydrogen bonding capacity | Amide coupling via acid chloride nih.govnih.gov |

| Ring System Alteration | 3,4-dichlorothiophene-2-carbonyl chloride, 2,6-dichloropyridin-4-amine | Novel chemical space, potential for new targets | Amide coupling via acid chloride nih.govipinnovative.com |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While the specific biological targets of this compound are not extensively documented in publicly available literature, the broader benzamide class of compounds is known to interact with a wide range of biological targets. For example, certain synthetic benzamide derivatives are known to act as potent µ-opioid receptor agonists, while others function as inhibitors of kinases such as Tyrosine Kinase 2 (TYK2). medchemexpress.com

Future research should employ unbiased screening approaches to identify the molecular targets of this compound and its newly synthesized analogs. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP) could be used to pull down binding partners from cell lysates or living cells.

Once a primary target is identified, further studies will be necessary to elucidate the precise mechanism of action. This could involve investigating downstream signaling pathways, exploring potential allosteric modulation, or identifying effects on protein-protein interactions. The discovery of a novel target or a unique mechanism of action for this class of compounds could open up new avenues for therapeutic intervention in various diseases.

Integration of Artificial Intelligence and Machine Learning in Rational Benzamide Design

For the rational design of benzamides, AI can be applied in several ways:

De Novo Design: Generative models can create novel benzamide structures predicted to have high affinity for a specific biological target. amazon.com This process can be guided by multi-objective optimization to simultaneously improve properties like synthesizability, solubility, and low toxicity. amazon.com

Virtual Screening: ML models can be used to rapidly screen virtual libraries of millions or even billions of benzamide compounds to prioritize a smaller, more manageable set for synthesis and experimental testing. nih.gov

Property Prediction: AI algorithms can accurately predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties for newly designed benzamides, helping to filter out unsuitable candidates early in the discovery process. mdpi.com

By combining generative AI with automated synthesis platforms, researchers can accelerate the design-make-test-analyze cycle, leading to the faster discovery of potent and selective chemical probes. nih.gov Programs like BenzAI have already demonstrated the ability to generate benzenoid structures with specific, predefined properties, a concept that can be extended to more complex molecules like substituted benzamides. actuia.com

Development of High-Throughput Screening Assays for Mechanistic Discovery

High-throughput screening (HTS) is a critical tool for efficiently testing large libraries of compounds and identifying molecules with a desired biological effect. nih.gov The development of robust and sensitive HTS assays is essential for exploring the biological activities of a library of newly synthesized this compound analogs.

Assays can be designed to be either target-based or phenotypic.

Target-Based Assays: If a specific biological target (e.g., an enzyme or receptor) is known or hypothesized, biochemical or cell-based assays can be developed to measure the direct interaction of the compounds with the target. Examples include fluorescence-based assays to measure enzyme inhibition or ligand binding assays. nih.govaxxam.com

Phenotypic Assays: In this approach, compounds are screened for their ability to produce a specific cellular phenotype (e.g., inhibition of cancer cell growth, reduction of inflammatory cytokine production) without a priori knowledge of the target. High-content imaging (HCI) is a powerful phenotypic screening method that can simultaneously measure multiple cellular parameters. nih.gov

| Assay Type | Principle | Example Application for Benzamides | Throughput |

| Biochemical | Measures direct effect on a purified target (e.g., enzyme, receptor). | Screening for inhibition of a specific kinase using a fluorescence resonance energy transfer (FRET) assay. | High (100,000+ compounds/day) nih.gov |

| Cell-Based Reporter | Measures modulation of a specific signaling pathway in cells using a reporter gene (e.g., luciferase). | Screening for activation or inhibition of a nuclear receptor pathway. | High |

| Phenotypic (High-Content Imaging) | Quantifies changes in cell morphology, protein localization, or other cellular features. | Screening for compounds that induce apoptosis or disrupt cytoskeletal organization in cancer cells. | Medium to High |

| Thermal Proteome Profiling | Measures changes in protein thermal stability across the proteome upon compound binding. | Identifying novel cellular targets of a benzamide probe in an unbiased manner. | Low to Medium |

Investigation of Environmental Interactions and Biotransformation Pathways in Research Settings

As novel chemical entities are synthesized, it is crucial to investigate their potential interactions with the environment and their metabolic fate in controlled research settings. Understanding these properties is essential for responsible chemical handling and for predicting the behavior of these compounds should they ever be considered for applications outside of a contained laboratory.

Future research in this area should focus on:

Persistence and Degradation: Laboratory studies can be designed to assess the stability of new benzamide derivatives under various conditions, including hydrolysis and photolysis, to predict their persistence. ufz.de

Bioaccumulation Potential: The tendency of a compound to accumulate in organisms can be estimated based on its lipophilicity (logP) and confirmed through in vitro models. canada.ca While some benzamide-related structures have been noted for their potential to persist and accumulate, this is highly structure-dependent. canada.ca

Biotransformation Pathways: In vitro metabolism studies using liver microsomes or hepatocytes can identify the major metabolic pathways (e.g., oxidation, conjugation) and the resulting metabolites of the benzamide probes. nih.gov This information is critical for interpreting the results of biological assays, as a metabolite may be the true active species.

These investigations provide a foundational understanding of a research compound's environmental and metabolic profile, ensuring that its development and use are conducted with a comprehensive awareness of its lifecycle. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 3,4-dichloro-N-(2,6-dichlorophenyl)benzamide to improve yield and purity?

Methodological Answer: Utilize factorial experimental design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst concentration). For example, a 2<sup>k</sup> factorial design minimizes the number of trials while identifying critical interactions between parameters. Statistical tools like ANOVA can isolate significant factors affecting yield, and response surface methodology (RSM) can refine optimal conditions .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns and purity.

- X-ray Diffraction (XRD): Resolve crystal packing and intermolecular interactions (e.g., N–H⋯O hydrogen bonds, Cl⋯Cl contacts) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

Methodological Answer: Conduct in vitro assays targeting reported bioactivities of benzamide derivatives, such as:

- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria.

- Ion Channel Modulation: Patch-clamp electrophysiology to assess potassium channel opening effects .

- Enzyme Inhibition: Fluorescence-based assays for histone deacetylase (HDAC) inhibition .

Advanced Research Questions

Q. How do steric effects from chlorine substituents influence molecular conformation and reactivity?

Methodological Answer: Analyze dihedral angles between the benzamide and dichlorophenyl rings using XRD. For example, steric hindrance from ortho-chloro groups twists the amide group out of plane (dihedral angles: 74.3°–88.1°), reducing resonance stabilization and altering hydrogen-bonding capacity. Compare with computational models (DFT) to quantify energy barriers for internal rotation .

Q. How can computational chemistry predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.

- Molecular Docking: Simulate binding to target proteins (e.g., HDACs, estrogen receptors) to identify key interactions (e.g., halogen bonding with Cl substituents) .

Q. What strategies resolve contradictions in pharmacological data across different assays?

Methodological Answer:

- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers.

- Assay Standardization: Control variables like solvent (DMSO concentration), cell line viability, and incubation time.

- Orthogonal Validation: Confirm results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. How can crystallization conditions be tailored to stabilize polymorphs with enhanced bioavailability?

Methodological Answer: Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., surfactants) using high-throughput crystallization platforms. Monitor nucleation kinetics via dynamic light scattering (DLS) and characterize polymorph stability via differential scanning calorimetry (DSC) .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo studies?

Methodological Answer: Investigate pharmacokinetic factors:

- Metabolic Stability: Use liver microsome assays to assess cytochrome P450-mediated degradation.

- Solubility Limitations: Measure logP values and employ co-solvency or nanoformulation to improve bioavailability.

- Protein Binding: Quantify serum albumin binding via equilibrium dialysis .

Methodological Tables

Table 1: Key Structural Parameters from XRD Analysis

| Parameter | Molecule A | Molecule B | Molecule C | Molecule D |

|---|---|---|---|---|

| Amide-Benzoyl Dihedral | 8.1° | 4.3° | 27.8° | 32.7° |

| Amide-Anilino Dihedral | 85.4° | 74.3° | 88.1° | 77.6° |

| Aromatic Ring Dihedral | 86.6° | 78.0° | 60.3° | 69.8° |

Table 2: Recommended Experimental Design Workflow

| Step | Action | Tool/Technique |

|---|---|---|

| 1 | Factor Screening | 2<sup>k</sup> Factorial Design |

| 2 | Optimization | Response Surface Methodology |

| 3 | Validation | Replicate Experiments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.